molecular formula C21H23N3O4S B2795772 8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-85-8

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2795772
CAS No.: 1021101-85-8
M. Wt: 413.49
InChI Key: XOABVUHMDXOJRW-UHFFFAOYSA-N
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Description

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process involving several key reactions. One common approach involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate and triphenylphosphine. This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes or as a precursor for bioactive compounds.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific and potent effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic core

Q & A

Q. Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a benzenesulfonyl group at position 8, and a 4-methylbenzyl substituent at position 3. The spirocyclic framework introduces steric constraints, while the sulfonyl group enhances electrophilic reactivity and potential hydrogen-bonding interactions. The 4-methylphenyl group contributes to lipophilicity, influencing membrane permeability. These features collectively affect solubility, stability, and interactions with biological targets .

Q. Basic: What are the standard synthetic routes for this compound, and what are critical intermediates?

Synthesis typically involves:

Spirocyclization : Condensation of a diketone (e.g., 2,4-piperidinedione) with an amine to form the triazaspiro core.

Sulfonylation : Reaction of the spiro intermediate with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Alkylation : Introduction of the 4-methylbenzyl group via nucleophilic substitution or reductive amination.
Key intermediates include the unsubstituted triazaspirodecane-dione and the sulfonylated precursor. Optimized yields require strict control of reaction time, temperature (~0–25°C), and anhydrous conditions .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

  • Temperature : Maintain ≤25°C to prevent side reactions (e.g., over-sulfonylation).
  • Solvent : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.
  • Catalyst : Add catalytic DMAP to enhance sulfonyl group transfer efficiency.
  • Work-up : Quench with saturated NaHCO₃ to remove excess sulfonyl chloride, followed by silica gel chromatography (eluent: DCM/MeOH 9:1) for purification. Yield improvements from 60% to >80% have been reported under these conditions .

Q. Advanced: What experimental strategies are recommended for identifying biological targets or mechanisms of action?

Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases, GPCRs, or ion channels.

Enzyme Inhibition : Screen against panels like the Kinase Profiler Kit (Eurofins) to identify inhibitory activity (IC₅₀ values).

Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected pathways (e.g., MAPK/ERK).

Comparative Studies : Compare activity with analogs (e.g., 3-[(4-chlorophenyl)methyl] derivatives) to infer structure-activity relationships .

Q. Advanced: How should researchers address contradictions in biological activity data across studies?

Replicate Conditions : Standardize assay parameters (e.g., cell line, serum concentration).

Solubility Checks : Confirm compound solubility in assay media via HPLC or nephelometry.

Metabolite Screening : Use LC-MS to identify degradation products or active metabolites.

Orthogonal Assays : Validate results using independent methods (e.g., in vitro + in vivo models). For example, discrepancies in IC₅₀ values may arise from differential protein binding in serum-containing vs. serum-free assays .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 4-ethylbenzoyl) or benzyl (e.g., 4-fluorophenyl) groups.

Biological Profiling : Test analogs in parallel for potency (e.g., IC₅₀), selectivity, and toxicity.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding energy.
Example: Replacing the 4-methylphenyl with a 4-methoxyphenyl group increased solubility but reduced target affinity by 3-fold, suggesting a trade-off between hydrophilicity and hydrophobic binding interactions .

Q. Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR : ¹³C NMR confirms spirocyclic structure (e.g., δ ~67 ppm for C-5 in the triazaspiro core).
  • HPLC-MS : Quantifies purity (>95%) and detects sulfonylation byproducts.
  • X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic P21/c space group for similar derivatives).
  • IR Spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1200 cm⁻¹) stretches .

Q. Advanced: How can molecular modeling predict conformational flexibility and target interactions?

Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to explore spirocyclic ring puckering and sulfonyl group orientation.

Docking Studies : Map binding poses to ATP-binding pockets (e.g., EGFR kinase) using Glide or Schrödinger.

Free Energy Calculations : Calculate ΔG binding with MM/PBSA to rank analogs.
Example: Simulations revealed that the 4-methylbenzyl group adopts a pseudo-axial conformation, sterically hindering interactions with bulkier residues in certain kinases .

Q. Advanced: What strategies mitigate stability issues during long-term storage or in vitro assays?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the sulfonyl group.
  • Buffer Selection : Use PBS (pH 7.4) with 0.1% BSA to reduce non-specific adsorption in aqueous solutions.
  • Light Protection : Shield from UV light to avoid photodegradation of the triazaspiro core .

Q. Advanced: How can researchers design derivatives with improved pharmacokinetic properties?

Prodrug Strategies : Introduce ester moieties (e.g., ethyl carboxylate) for enhanced oral bioavailability.

Lipophilicity Optimization : Balance logP values (target 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl).

Metabolic Stability : Screen for CYP3A4/2D6 metabolism using liver microsomes.

In Vivo Testing : Assess plasma half-life in rodent models and correlate with in vitro ADME data .

Properties

IUPAC Name

8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16-7-9-17(10-8-16)15-24-19(25)21(22-20(24)26)11-13-23(14-12-21)29(27,28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOABVUHMDXOJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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